5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group at the 5-position, a fluorophenyl group at the 1-position, and a carboxylic acid group at the 3-position, making it a valuable building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . The reaction conditions usually require a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the cyclization and subsequent hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of a hydrogen atom at the 3-position.
5-Amino-3-(4-fluorophenyl)pyrazole: Lacks the carboxylic acid group at the 3-position.
5-Amino-1-(4-bromophenyl)pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom at the 4-position.
Uniqueness
5-Amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid is unique due to the presence of both the fluorophenyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)5-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMUQICGAFPBGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.